5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Description
This compound is a halogenated benzamide derivative featuring a thiophene ring fused with a 3-methyl-1,2,4-oxadiazole moiety. Its structural complexity arises from the interplay of halogen atoms and heterocyclic systems, which influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2S/c1-7-17-13(21-19-7)9-4-5-22-14(9)18-12(20)10-6-8(15)2-3-11(10)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMQMHORWXTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene and oxadiazole moieties can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be further functionalized through coupling reactions, such as the Suzuki–Miyaura coupling, to introduce additional substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride, for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex polycyclic structures.
Scientific Research Applications
5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The electronic properties of the thiophene and oxadiazole moieties make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and oxadiazole-containing molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied. For example, the compound could inhibit a kinase involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(2-Bromoacetyl)-2-Hydroxy-Benzamide (Compound 2)
- Structure : Benzamide with bromoacetyl and hydroxyl groups.
- Key Differences : Lacks the thiophene-oxadiazole system; the bromoacetyl group introduces distinct reactivity (e.g., nucleophilic substitution) compared to the halogenated aromatic core of the target compound.
- Synthesis : Bromination and acylation reactions yield this compound, with purification via crystallization .
N-[2-[(3,5-Dichloro-2-Pyridinyl)Amino]Ethyl]-2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-Benzamide
- Structure : Benzamide linked to a pyridine-ethylamine chain and an oxadiazole-methylthio group.
- Key Differences : Methylthio linker and pyridine substituent alter electronic distribution and binding kinetics. The thioether may increase metabolic stability compared to the target’s thiophene-oxadiazole system.
- Biological Relevance : Designed for anticancer or antiviral applications, leveraging the oxadiazole’s electron-withdrawing effects .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structure : Benzamide with 2,4-difluoro substituents attached to a 5-chlorothiazole ring.
- Key Differences: Thiazole ring (N,S-heterocycle) versus thiophene (S-heterocycle) in the target compound.
- Mechanistic Insight : The amide anion formed by conjugation between benzene and thiazole inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a mechanism shared with nitazoxanide derivatives .
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide
- Structure : Benzamide with dichloro and hydroxyl groups linked to a bromophenyl-thiazole.
- Key Differences : Hydroxyl group enables hydrogen bonding, absent in the target compound. The bromophenyl-thiazole system may confer distinct pharmacokinetic profiles.
- Applications : Structural analogs are explored for antimicrobial activity due to halogen-thiazole interactions .
Biological Activity
5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. The compound features a unique structure that includes a bromine atom, a chlorine atom, and an oxadiazole moiety, which are believed to contribute significantly to its biological activity. This article aims to explore the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H9BrClN3O2 |
| Molecular Weight | 316.56 g/mol |
| Solubility | Soluble in organic solvents |
The presence of the oxadiazole ring is particularly noteworthy as it enhances the compound's binding affinity to various biological targets, which is crucial for its pharmacological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within the cell. Research indicates that it may inhibit key pathways involved in cancer cell proliferation and survival. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound likely forms hydrogen bonds with enzymes or receptors critical for cellular functions, thereby inhibiting their activity.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
- Targeting Specific Pathways : The oxadiazole moiety enhances the compound's ability to bind to proteins involved in cancer progression, making it a potential candidate for targeted therapies .
Biological Activity and Case Studies
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:
Cytotoxicity Studies
A comparative analysis of the compound's effectiveness against several cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U937 (Leukemia) | 12.34 | |
| HeLa (Cervical Cancer) | 10.50 |
These findings indicate that the compound exhibits significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.
Apoptosis Induction
Flow cytometry assays demonstrated that treatment with this compound leads to an increase in apoptotic cell death in MCF-7 and U937 cells. Western blot analysis indicated upregulation of pro-apoptotic factors such as p53 and activation of caspase pathways .
Q & A
Basic: What are the recommended synthetic routes for 5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Prepare the oxadiazole-thiophene intermediate. For example, react 3-methyl-1,2,4-oxadiazole with brominated thiophene derivatives using palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the thiophene-oxadiazole moiety .
- Step 2: Couple the intermediate with 5-bromo-2-chlorobenzoyl chloride. This is achieved under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide linkage .
- Optimization: Use inert atmospheres (N₂/Ar) and dry solvents (e.g., DCM or THF) to minimize side reactions. Monitor progress via TLC or HPLC .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Spectroscopy:
- X-ray Crystallography: Resolve crystal structure for absolute configuration confirmation, if single crystals are obtainable .
Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified halogens (e.g., replacing Br with I), oxadiazole substituents (e.g., ethyl instead of methyl), or thiophene linkers. Compare bioactivity profiles .
- Computational Docking: Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., viral polymerases or kinases). Focus on interactions between the oxadiazole ring and catalytic residues .
- Bioassay Correlation: Test analogs in enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) assays to identify critical substituents for potency/selectivity .
Advanced: How to design experiments to assess its enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies: Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Fluorescence Quenching: Monitor changes in tryptophan fluorescence of target enzymes (e.g., HIV reverse transcriptase) upon compound binding to estimate binding constants .
- Control Compounds: Include known inhibitors (e.g., raltegravir for integrases) and DMSO controls to validate assay specificity .
Advanced: What in vitro models are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Testing: Use MIC/MBC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include biofilm disruption assays for persistent infections .
- Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare selectivity indices (SI = CC₅₀ normal cells / CC₅₀ cancer cells) .
- CYP450 Inhibition: Assess metabolic stability using human liver microsomes to predict drug-drug interaction risks .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, serum concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP levels in kinase assays .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell passage number) .
- Orthogonal Assays: Confirm activity via independent methods (e.g., SPR for binding affinity if enzyme inhibition data conflict) .
Advanced: What computational methods predict its environmental fate and ecotoxicity?
Methodological Answer:
- QSAR Models: Use tools like EPI Suite to estimate logP (lipophilicity), biodegradation half-life, and bioaccumulation potential .
- Molecular Dynamics (MD): Simulate interactions with environmental matrices (e.g., soil organic matter) to predict persistence .
- Ecotoxicity Testing: Perform Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (LC₅₀/EC₅₀) .
Advanced: How to optimize synthetic yield and selectivity?
Methodological Answer:
- Catalyst Screening: Test palladium complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling steps to improve efficiency .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for oxadiazole ring formation. Use DoE (Design of Experiments) to balance yield and purity .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield for temperature-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
